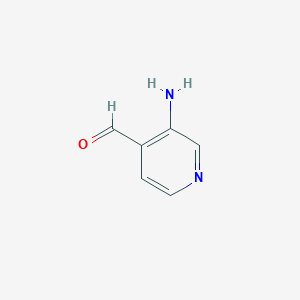

3-Aminoisonicotinaldehyde

Übersicht

Beschreibung

3-Aminoisonicotinaldehyde is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of 3-aminoisonicotinaldehyde. For instance, the synthesis of β-amino acids and their derivatives, as well as the synthesis of heterocyclic amino acids, are topics covered in the papers . These methods and compounds could potentially provide insights into the synthesis and properties of 3-aminoisonicotinaldehyde.

Synthesis Analysis

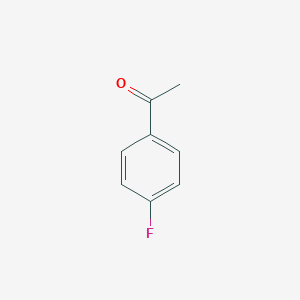

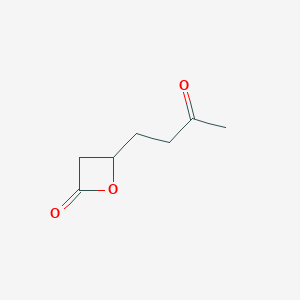

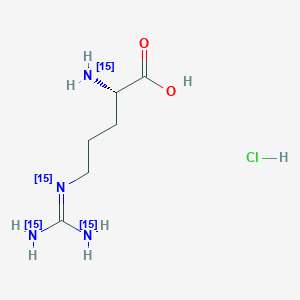

The papers provided discuss various synthetic methods for amino acid derivatives. In paper , a one-pot synthesis method for 3-amino-3-arylpropionic acids is described, which could be analogous to the synthesis of 3-aminoisonicotinaldehyde. The reaction mechanism and the influence of solvent polarity and para-substitution on the reaction are also discussed, which could be relevant for optimizing the synthesis of 3-aminoisonicotinaldehyde. Paper reports the synthesis of cyclic dehydro-amino acid derivatives, which, while not directly related to 3-aminoisonicotinaldehyde, demonstrates the versatility of amino acid synthesis methods. Paper describes a strategy for synthesizing heterocyclic amino acids, which could potentially be adapted for the synthesis of 3-aminoisonicotinaldehyde.

Molecular Structure Analysis

The molecular structure of 3-aminoisonicotinaldehyde is not analyzed in the provided papers. However, the papers do discuss the molecular structures of related compounds. For example, paper details the synthesis of heterocyclic amino acids and the isolation of individual stereoisomers, as well as their structural assignment using X-ray crystallography. This suggests that similar techniques could be used to analyze the molecular structure of 3-aminoisonicotinaldehyde.

Chemical Reactions Analysis

The provided papers do not specifically address the chemical reactions of 3-aminoisonicotinaldehyde. However, they do provide information on the reactivity of similar compounds. For instance, the one-pot synthesis method described in paper could imply that 3-aminoisonicotinaldehyde may participate in similar reactions, such as nucleophilic addition or cyclocondensation reactions, as discussed in papers and .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoisonicotinaldehyde are not directly discussed in the provided papers. Nonetheless, the synthesis and characterization of related amino acid derivatives in these papers suggest methods that could be used to determine the properties of 3-aminoisonicotinaldehyde. For example, the stereochemical purity of synthesized amino acids is assessed in paper , and similar methods could be applied to assess the purity of 3-aminoisonicotinaldehyde. Additionally, solvent effects on synthesis discussed in paper could provide insights into the solubility and stability of 3-aminoisonicotinaldehyde.

Wissenschaftliche Forschungsanwendungen

Crosslinking and Enzyme Immobilization

Glutaraldehyde, a compound related to 3-aminoisonicotinaldehyde, is widely used in the design of biocatalysts. It acts as a powerful crosslinker, reacting with itself and other molecules. This property is crucial in creating intra- and inter-molecular enzyme crosslinks, which increase enzyme rigidity or prevent subunit dissociation in multimeric enzymes. Its applications include the preparation of cross-linked enzyme aggregates (CLEAs), and the crosslinking of enzymes on various supports. Glutaraldehyde's ability to form 6-membered heterocycles with 5 carbons and one oxygen is central to these applications (Barbosa et al., 2014).

Chemical Functionalization for Biosensors

Chemical functionalization of surfaces for constructing engineered biosensors involves compounds like 3-aminopropyltriethoxysilane, akin to 3-aminoisonicotinaldehyde. This process, using sol–gel reactions at room temperature, enables the development of biosensors based on enzymatic systems with designed three-dimensional structures. The functionalization techniques are instrumental in immobilizing the first enzyme layer using bi-functional linkers and depositing subsequent enzyme layers using protein conjugation methods. Such engineered biosensors are promising for various analytical applications, including monitoring food and beverage quality for nutritional purposes (Marques et al., 2013).

Protein Structure Prediction and Design

In computational biophysics, predicting protein three-dimensional structure from amino acid sequences is a significant challenge. This field has seen advancements in algorithms for structure prediction and design. The inverse problem, designing an amino acid sequence that folds into a specified three-dimensional structure, is gaining attention for engineering proteins with useful functions in biotechnology and medicine. Methods in this area have evolved dramatically over the past decade, aided by increased computing power and the growth of protein sequence and structure databases (Kuhlman & Bradley, 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

3-Aminoisonicotinaldehyde, also known as 3AI, primarily targets the enzyme polyamine oxidase . This enzyme plays a crucial role in the production of polyamines and reactive oxygen species, which are essential for various cellular processes, including cell growth and differentiation .

Mode of Action

3AI acts as an inhibitor of polyamine oxidase . By binding to this enzyme, it prevents the normal enzymatic activity, leading to a decrease in the production of polyamines and reactive oxygen species . This interaction and the resulting changes can affect various cellular processes, potentially leading to cell death .

Biochemical Pathways

Given its role as an inhibitor of polyamine oxidase, it is likely to impact thepolyamine metabolic pathway . Polyamines are involved in a variety of cellular processes, including DNA stabilization, protein synthesis, and cell growth . Therefore, the inhibition of polyamine oxidase by 3AI could disrupt these processes, leading to various downstream effects.

Result of Action

3AI has been shown to inhibit the growth of resistant breast cancer cells . This is likely due to its inhibition of polyamine oxidase, leading to a decrease in the production of polyamines and reactive oxygen species, which are essential for cell growth . As a result, 3AI may induce cell death and inhibit cellular proliferation .

Eigenschaften

IUPAC Name |

3-aminopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-8-2-1-5(6)4-9/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEGFXFYOKVWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

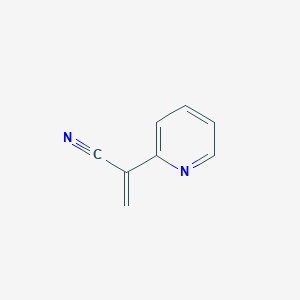

Canonical SMILES |

C1=CN=CC(=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376652 | |

| Record name | 3-Aminoisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55279-29-3 | |

| Record name | 3-Aminoisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopyridine-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

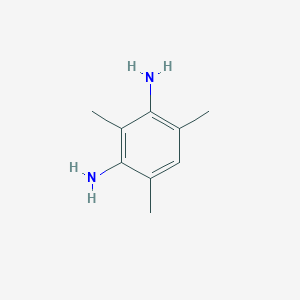

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-Aminoisonicotinaldehyde used in the synthesis of naphthyridines?

A1: 3-Aminoisonicotinaldehyde serves as a crucial building block in synthesizing various substituted 1,7-naphthyridines. The research paper describes its role in the Friedländer reaction []. This reaction involves condensing 3-Aminoisonicotinaldehyde with different methyl or methylene compounds activated by α-aldehydes or ketones. This condensation leads to the formation of the desired naphthyridine ring system, with the possibility of incorporating various substituents at the 2 and/or 3 positions of the naphthyridine core [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)

![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)